1-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl}piperidine-4-carboxamide
Overview
Description
1-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl}piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrrolidine ring, and a dimethoxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Mechanism of Action
Target of Action
The primary target of this compound is the β1-adrenoceptor . Adrenoceptors are a class of G protein-coupled receptors that are targets of the catecholamines, especially norepinephrine and epinephrine. The β1-adrenoceptor is predominantly found in the heart and is responsible for mediating the positive inotropic and chronotropic effects of norepinephrine and epinephrine.
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in heart rate and contractility due to its antagonistic effect on β1-adrenoceptors. This can lead to a reduction in blood pressure and a potential relief of symptoms in conditions such as angina pectoris and hypertension .
Preparation Methods
The synthesis of 1-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl}piperidine-4-carboxamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Coupling Reactions: The final step involves coupling the pyrrolidine and piperidine rings through an amide bond formation using reagents such as EDCI.HCl and DMAP in anhydrous dichloromethane.
Chemical Reactions Analysis
1-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
1-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl}piperidine-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, such as its anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Comparison with Similar Compounds
1-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl}piperidine-4-carboxamide can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: This compound shares the dimethoxyphenyl group and is known for its activity as a monoamine oxidase inhibitor.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound has a similar structural motif and is studied for its potential bioactive properties.
Indole Derivatives: These compounds contain an indole nucleus and exhibit diverse biological activities, including antiviral and anticancer properties.
Properties
IUPAC Name |
1-[1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O5/c1-28-17-4-3-14(11-18(17)29-2)5-8-24-13-16(12-19(24)25)21(27)23-9-6-15(7-10-23)20(22)26/h3-4,11,15-16H,5-10,12-13H2,1-2H3,(H2,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZAPSNXWCYNOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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